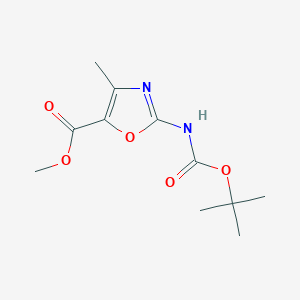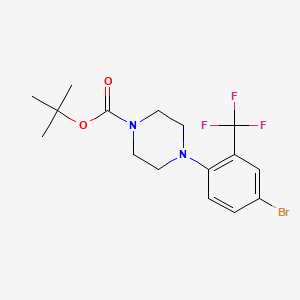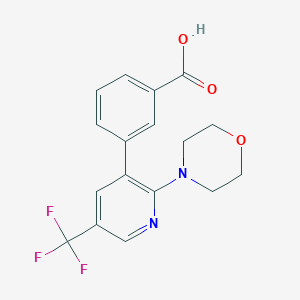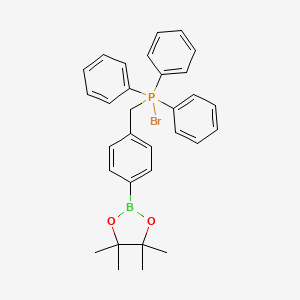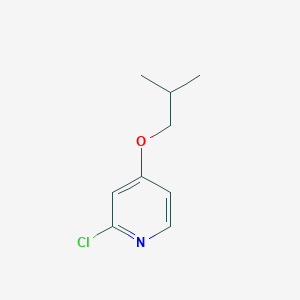
2-Chloro-4-(2-methylpropoxy)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(2-methylpropoxy)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 2-methylpropoxy group at the 4th position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 185.65 g/mol . More detailed properties were not found in the search results.
Applications De Recherche Scientifique
Enhanced Dienophilicity in Pyridine Derivatives
The study by Connon and Hegarty (2004) explores the dienophilicity of pyridyne analogues, including the chemical behavior of 4-alkoxy-2-chloropyridine derivatives. Their research demonstrates the potential of these compounds to undergo regioselective lithiation and [4+2] cycloaddition reactions, highlighting their application in synthetic chemistry for constructing complex molecular structures (Connon & Hegarty, 2004).
Model Compounds for Biologically Important Betainic Guanines
SchmidtAndreas and KindermannMarkus Karl (2001) developed pyridinium-pyrimidinolates as model compounds for betainic guanines present in RNA. Their synthesis from 4-(dimethylamino)pyridine showcases the utility of pyridine derivatives in studying the structural and functional aspects of nucleic acids, contributing to our understanding of genetic material (SchmidtAndreas & KindermannMarkus Karl, 2001).
Spectroscopic Analysis and Structural Insights
Tranfić et al. (2011) provided an in-depth analysis of a pyridine derivative, highlighting its structural features and spectroscopic properties. Although not directly related to 2-Chloro-4-(2-methylpropoxy)pyridine, their work illustrates the comprehensive approach to studying pyridine derivatives, including X-ray diffraction, FT-IR, and NMR spectroscopy, enriching our knowledge of their molecular characteristics (Tranfić et al., 2011).
Synthesis of Highly Emissive Fluorophores
Hagimori et al. (2019) focused on the synthesis of 2-substituted pyridines, including methoxypyridine and morpholinopyridine compounds. Their research into these compounds' fluorescence properties in various solvents and the solid state showcases the potential applications of pyridine derivatives in developing new fluorescent materials for biochemical and industrial use (Hagimori et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGGVWKNWDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



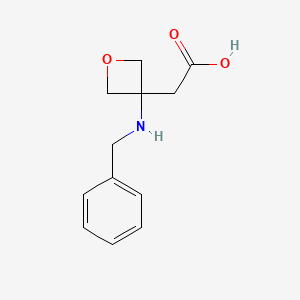
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
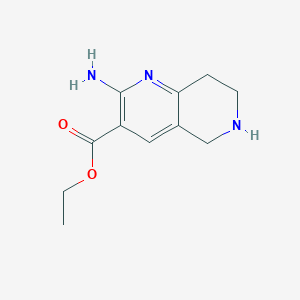
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
